Isopropyl hydrogen methylphosphonite

Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is a broad and vital field of study, focusing on organic compounds that contain phosphorus. wikipedia.org These compounds are integral to various applications, from pesticides to pharmaceuticals. wikipedia.orgcymitquimica.com Isopropyl hydrogen methylphosphonite, with the chemical formula C4H11O3P, is classified as a phosphonate (B1237965), a derivative of phosphonic acid. cymitquimica.com Specifically, it is the monoisopropyl ester of methylphosphonic acid. cymitquimica.comresearchgate.net

The structure of this compound, featuring a direct phosphorus-carbon bond, places it firmly within the core of organophosphorus chemistry. cymitquimica.com Research in this area often explores the synthesis, reactivity, and properties of such compounds. researchgate.netrsc.org A key aspect of its research context is its relationship with other significant organophosphorus compounds. For instance, it is a hydrolysis product of certain nerve agents, making it a crucial analyte in verification and environmental monitoring studies. researchgate.net

The synthesis of alkyl hydrogen methylphosphonates, including the isopropyl variant, has been a subject of detailed research. One established multi-stage route involves the transesterification of trimethyl phosphite (B83602) with an alcohol (in this case, isopropanol) in the presence of a sodium catalyst. This is followed by treatment with methyl iodide to form an alkyl methyl methylphosphonate (B1257008). The final step is a selective demethylation to yield the target hydrogen phosphonate. researchgate.netrsc.org

Significance as a Research Compound and Chemical Intermediate

The importance of this compound in the scientific community stems from its dual role as a significant research compound and a versatile chemical intermediate. cymitquimica.com Its presence can indicate the prior existence of more complex organophosphorus compounds, which is of high interest in forensic and environmental chemistry. researchgate.net

As a chemical intermediate, this compound is valuable in the synthesis of other organophosphorus compounds. cymitquimica.com The reactivity of its phosphonate functional group allows for further chemical modifications, enabling the creation of a diverse range of molecules with specific properties for various research applications, including the development of pharmaceuticals and pesticides. cymitquimica.com

Furthermore, the study of this compound contributes to a deeper understanding of the fundamental reaction mechanisms within organophosphorus chemistry, such as the Arbusov rearrangement. orgsyn.org Research into its synthesis and reactions provides valuable insights for developing new synthetic methodologies. researchgate.netrsc.org The compound is also used in studies related to the inhibition of enzymes like acetylcholinesterase, although this article will not delve into biological effects. biosynth.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C4H11O3P | cymitquimica.combiosynth.com |

| Molecular Weight | 138.10 g/mol | biosynth.comnih.gov |

| CAS Number | 1832-54-8 | cymitquimica.combiosynth.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 189.9 °C | biosynth.com |

| Density | 1.123 g/cm³ | biosynth.com |

| Flash Point | 68.7 °C | biosynth.com |

| SMILES | CC(C)OP(=O)(C)O | biosynth.comnih.gov |

| InChI Key | GHZKGHQGPXBWSN-UHFFFAOYSA-N | cymitquimica.comnih.gov |

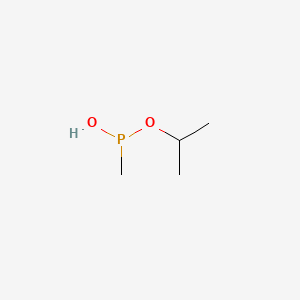

Structure

2D Structure

3D Structure

Properties

CAS No. |

67538-57-2 |

|---|---|

Molecular Formula |

C4H11O2P |

Molecular Weight |

122.10 g/mol |

IUPAC Name |

methyl(propan-2-yloxy)phosphinous acid |

InChI |

InChI=1S/C4H11O2P/c1-4(2)6-7(3)5/h4-5H,1-3H3 |

InChI Key |

YIZNYMADIRZRAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches to Isopropyl Hydrogen Methylphosphonate (B1257008)

The primary synthetic routes are categorized into multi-stage syntheses from trialkyl phosphites, direct esterification techniques, and condensation reactions. Each approach offers unique advantages and involves specific reaction mechanisms.

A robust and frequently documented method for preparing alkyl hydrogen methylphosphonates involves a three-stage process starting from trimethyl phosphite (B83602). researchgate.net This route provides a controlled, step-wise approach to constructing the target molecule.

The initial stage of this synthetic sequence is the transesterification of a readily available trialkyl phosphite, such as trimethyl phosphite, with isopropanol (B130326). researchgate.net This reaction is typically catalyzed by sodium, which facilitates the exchange of a methoxy (B1213986) group for an isopropoxy group, yielding the mixed phosphite, dimethyl isopropyl phosphite. researchgate.net The efficiency of this step can vary, with reported yields for the formation of mixed phosphites ((MeO)₂POR) ranging from 6% to 64% depending on the specific alcohol (R) used. researchgate.net

The second stage involves the treatment of the intermediate mixed phosphite with an alkylating agent, typically methyl iodide. researchgate.net This step proceeds via the Michaelis-Arbusov rearrangement, a cornerstone reaction in organophosphorus chemistry. The phosphorus(III) center of the phosphite attacks the methyl iodide, leading to the formation of a phosphonium (B103445) intermediate which then rearranges to the thermodynamically more stable pentavalent phosphorus(V) compound, isopropyl methyl methylphosphonate. researchgate.netorgsyn.org This alkylation step is generally efficient, with yields reported to be in the range of 66–95%. researchgate.net

The final stage is a selective dealkylation to convert the diester into the desired monoacid. For the conversion of isopropyl methyl methylphosphonate to isopropyl hydrogen methylphosphonate, a selective demethylation is required. This is effectively achieved using bromotrimethylsilane. researchgate.net The silicon-bromine bond facilitates the cleavage of the methyl-oxygen bond on the phosphorus atom, forming a silyl (B83357) phosphonate (B1237965) ester intermediate (RO(Me₃SiO)P(O)Me). researchgate.net Subsequent treatment with an alcohol, such as methanol, in a process known as solvolysis (specifically, methanolysis in this case), cleaves the silyl-oxygen bond to afford the final product, isopropyl hydrogen methylphosphonate. researchgate.net This final demethylation and solvolysis sequence is also high-yielding, with reported efficiencies between 60% and 97%. researchgate.net

Table 1: Reported Yields for the Three-Stage Synthesis of Various Alkyl Hydrogen Methylphosphonates Data sourced from a study on the synthesis of several alkyl hydrogen methylphosphonates via a three-stage route. researchgate.net

| Alkyl Group (R) | Transesterification Yield (%) ((MeO)₂POR) | Alkylation Yield (%) (RO(MeO)P(O)Me) | Demethylation/Solvolysis Yield (%) (RO(HO)P(O)Me) |

|---|---|---|---|

| i-Pr | - | - | 60-97 |

| n-Bu | 6-64 | 66-95 | 60-97 |

| i-Bu | 6-64 | 66-95 | 60-97 |

| s-Bu | 6-64 | 66-95 | 60-97 |

| Cyclopentyl | 6-64 | 66-95 | 60-97 |

| Cyclohexyl | 6-64 | 66-95 | 60-97 |

A more direct route to phosphonate monoesters involves the esterification of the corresponding phosphonic acid. The synthesis of isopropyl hydrogen methylphosphonate can be conceptually achieved through the direct esterification of methylphosphonic acid with isopropyl alcohol. While traditional esterification methods can be slow and require harsh conditions, modern approaches have sought to improve efficiency and selectivity.

Microwave-assisted direct esterification has emerged as a green and efficient method for preparing phosphate (B84403) esters, and the principles are applicable to phosphonates. nih.gov The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter timeframes. nih.govmdpi.com Often, these reactions are performed in the presence of a catalyst, such as an ionic liquid, which acts as a microwave absorber and facilitates the transformation. nih.gov This approach avoids the need for preparing intermediate phosphites and executing subsequent rearrangement and dealkylation steps.

Table 2: Conceptual Parameters for Direct Esterification Based on general findings for microwave-assisted esterification of related phosphorus acids. nih.govmdpi.com

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Reactants | Methylphosphonic Acid, Isopropyl Alcohol | Direct formation of the ester link. |

| Energy Source | Microwave Irradiation | Accelerates reaction rate. |

| Catalyst | Ionic Liquid (e.g., [bmim][BF₄]) | Enhances reaction efficiency and acts as an MW absorber. nih.gov |

| Temperature | Elevated (e.g., 160-200 °C) | Provides thermal energy to overcome activation barrier. mdpi.com |

An alternative strategy for the synthesis of O-alkyl hydrogen alkylphosphonates involves the condensation of alkylphosphonic acids. researchgate.net This methodology has been developed to be efficient and operate under solvent-free conditions, which is advantageous from an environmental and process-simplification perspective.

The method employs a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), supported on Celite (a form of diatomaceous earth). researchgate.net In this process, methylphosphonic acid would be reacted with isopropanol in the presence of DCC-Celite. The DCC activates the phosphonic acid, facilitating nucleophilic attack by the hydroxyl group of isopropanol. The Celite support can help in simplifying the work-up procedure. This approach is noted for its ease of work-up, reduced reaction times, and high yields. researchgate.net

Stereospecific Synthesis Routes

The creation of specific stereoisomers of Isopropyl Hydrogen Methylphosphonite is crucial for applications where chirality at the phosphorus center is a determining factor. A notable method for the stereospecific synthesis of (R)-(+)-isopropyl methyl methylphosphonite involves the reaction of (R)-(+)-isopropyl methylphosphinate with methyl triflate. acs.org This reaction proceeds with a high degree of stereospecificity.

Another general principle in stereospecific phosphorus chemistry involves the transformation of H-phosphonate diesters into phosphorothioate (B77711) diesters, which is known to be a stereospecific reaction that occurs with retention of configuration at the phosphorus center. acs.org This property allows for the assignment of absolute configuration to the H-phosphonate center. acs.org

Preparation from Related Organophosphorus Compounds

This compound can be effectively synthesized from other organophosphorus precursors. A primary industrial method involves the reaction of methylphosphonic dichloride with isopropyl alcohol. google.com This reaction is typically carried out in a solvent and employs a tertiary amine, such as triethylamine, to act as an acid scavenger, neutralizing the hydrochloric acid byproduct. google.com The molar ratio of methylphosphonic dichloride, isopropanol, and the tertiary amine is carefully controlled to optimize the yield of the desired dialkyl methylphosphonite. google.com

Another synthetic approach is the transesterification of trimethyl phosphite. This multi-stage process begins with the transesterification of trimethyl phosphite with an alcohol, like isopropanol, in the presence of a sodium catalyst to produce a mixed phosphite. researchgate.net This intermediate is then treated with methyl iodide in a Michaelis-Arbuzov reaction to form the corresponding alkyl methyl methylphosphonate. Finally, selective dealkylation yields the target hydrogen phosphonate. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

| Feature | Alcoholysis of Methylphosphonic Dichloride | Transesterification Route |

|---|---|---|

| Starting Materials | Methylphosphonic dichloride, Isopropanol, Tertiary amine | Trimethyl phosphite, Isopropanol, Methyl iodide, Demethylating agent |

| Key Steps | Direct reaction of alcohol with phosphonic dichloride | Transesterification, Michaelis-Arbuzov reaction, Selective dealkylation |

| Byproducts | Tertiary amine hydrochloride | Varies by step (e.g., methanol, halosilane) |

| Yield | High (e.g., 95% for dimethyl ester) google.com | Good (60-97% in final step) researchgate.net |

| Conditions | Controlled temperature (e.g., 25°C), Inert atmosphere google.com | Requires catalyst (e.g., sodium) and multiple reaction stages researchgate.net |

Advanced Reactions of this compound and its Derivatives

As an H-phosphonate, this compound exhibits tautomerism, existing in equilibrium between a tetracoordinate phosphonate form and a tervalent phosphite form. psu.edu This duality governs its reactivity, allowing it to participate in a wide range of transformations.

Oxidative Transformations

H-phosphonates like this compound are readily oxidized to their corresponding phosphorus(V) derivatives. psu.edu A common and efficient method for this transformation is the use of iodine in the presence of water and a base, such as pyridine (B92270). nih.gov This reaction is extremely rapid for H-phosphonate diesters. nih.gov The mechanism involves the initial formation of a phosphoroiodidate intermediate, which is then attacked by a nucleophile (like water) to yield the final phosphate product. acs.org The presence of a base facilitates the reaction. acs.org

The rate of oxidation can be influenced by the structure of the H-phosphonate. For instance, studies on various H-phosphonate diesters have shown that the presence of certain functional groups, like a 2-pyridyl moiety, can significantly accelerate the oxidation process with iodine. acs.org This acceleration is attributed to intramolecular catalysis. acs.org

Table 2: Oxidation of H-Phosphonate Diesters with Iodine

| Substrate Type | Conditions | Reaction Time | Product | Reference |

|---|---|---|---|---|

| H-phosphonate with 2-pyridyl TPG | I₂ / acetonitrile | 15 min | Phosphate diester | acs.org |

| H-phosphonate without nitrogen atoms | I₂ / acetonitrile | 5 h | Phosphate diester | acs.org |

| General H-phosphonate diester | I₂ / pyridine / water | Very rapid | Phosphate diester | nih.gov |

TPG: Thermolabile Protecting Group

Reductive Reactions

While oxidation is a common transformation, the reduction of H-phosphonates is also possible. The reaction of H-phosphonates with ditetrelenes, such as tetramesityldisilene or tetramesityldigermene, results in the mild reduction of the P(V) center to a P(III) species. cdnsciencepub.com This process yields digermyl or disilyl phosphite derivatives and occurs under ambient conditions. cdnsciencepub.com The reaction is driven by the formation of a strong E–O bond (where E = Si or Ge). cdnsciencepub.com Mechanistic studies suggest a stepwise pathway where the H-phosphonate acts as a nucleophile towards the ditetrelene. cdnsciencepub.com

Substitution Reactions

The hydrogen atom attached to phosphorus in this compound can be replaced via substitution reactions. The Michaelis-Becker reaction is a classic example, where the H-phosphonate is deprotonated by a strong base (e.g., sodium hydride) to form a nucleophilic phosphinite anion. mdpi.com This anion then readily reacts with an electrophile, such as an alkyl halide, to form a new P-C bond, yielding an alkylphosphonate. mdpi.com This reaction is known to be completely stereospecific. mdpi.com

Another significant substitution is the Hirao cross-coupling reaction. This palladium-catalyzed process couples H-phosphonates with aryl or vinyl halides to form aryl- or vinylphosphonates. mdpi.comorganic-chemistry.org The reaction typically proceeds with retention of configuration at the phosphorus center. mdpi.comorganic-chemistry.org Microwave irradiation can significantly accelerate these couplings, allowing for quantitative yields in minutes. organic-chemistry.org

Nucleophilic Addition Reactions to Carbonyl Compounds

This compound can act as a nucleophile and add to the electrophilic carbon of a carbonyl group. masterorganicchemistry.com This type of transformation is known as the Pudovik reaction. wikipedia.org The reaction involves the addition of the P-H bond across the C=O double bond of an aldehyde or ketone, typically in the presence of a base catalyst like diethylamine (B46881), to form α-hydroxyphosphonates. nih.govnih.gov The reaction can also be performed with imines to produce α-aminophosphonates. wikipedia.org

The choice of catalyst and its concentration can be critical. In the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using a low concentration of diethylamine (5%) yields the Pudovik adduct, while a higher concentration (40%) leads to a rearranged phosphate product. nih.gov

Table 3: Examples of Nucleophilic Addition of H-Phosphonates to Carbonyls (Pudovik Reaction)

| Carbonyl Compound | H-Phosphonate | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Dialkyl phosphite | Base (e.g., Et₃N, Al₂O₃) | α-Hydroxyphosphonate | nih.gov |

| Imines (RCH=NR') | Diethyl phosphite | Base | α-Aminomethylphosphonate | wikipedia.org |

| Dimethyl α-oxoethylphosphonate | Dimethyl phosphite | Diethylamine (5%) | α-Hydroxy-methylenebisphosphonate | nih.gov |

| Aromatic Aldehydes | Dialkyl phosphite | Quinine | Enantioselective α-aminophosphonate | wikipedia.org |

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-living mechanisms, such as chemical reactions with water, light, or heat. For IMPA, these pathways are the primary means of further breakdown in the environment.

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. While IMPA is formed through the hydrolysis of sarin, it is itself subject to further, albeit much slower, hydrolysis. rsc.orgresearchgate.net Research indicates that IMPA is significantly more resistant to hydrolysis than its parent compound, subsequently breaking down into methylphosphonic acid (MPA). researchgate.netd-nb.info

The rate of hydrolysis is often dependent on the pH of the aqueous solution. For organophosphorus compounds, hydrolysis rates typically increase in alkaline (high pH) conditions. d-nb.info While specific kinetic data for the pH-dependent hydrolysis of IMPA is not extensively detailed in the reviewed literature, it is established that the compound is resistant to further hydrolysis, which proceeds slowly to form the highly stable methylphosphonic acid (MPA). d-nb.info

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water through oxidation via reactions with highly reactive hydroxyl radicals (·OH). wikipedia.orgresearchgate.net A common AOP configuration combines hydrogen peroxide (H₂O₂) with ultraviolet (UV) light. researchgate.netmdpi.com The UV radiation causes the cleavage of the hydrogen peroxide molecule, generating hydroxyl radicals. researchgate.net

These hydroxyl radicals are powerful, non-selective oxidizing agents that can rapidly attack and break down a wide range of organic contaminants, ultimately mineralizing them into smaller, inorganic molecules like carbon dioxide and water. wikipedia.orgmdpi.com

While specific studies on the H₂O₂/UV degradation of IMPA were not identified, research on the related compound methylphosphonic acid (MPA) shows that the C–P bond can be cleaved by hydroxyl radicals. nih.gov This suggests that AOPs like H₂O₂/UV would be an effective method for degrading IMPA by attacking both the isopropyl ester linkage and the carbon-phosphorus bond.

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. Studies on the closely related and more persistent degradation product, methylphosphonic acid (MPA), provide insight into the potential photolytic behavior of phosphonates. The photolysis of MPA was found to follow first-order kinetics, with the degradation rate being notably influenced by pH. nih.gov

The degradation was more significant under alkaline conditions (pH 8) compared to acidic conditions (pH 3). nih.gov This process is largely driven by reactive oxygen species, particularly hydroxyl radicals (·OH), generated during the reaction. nih.gov

| Condition | pH | Rate Constant (k, h-1) |

|---|---|---|

| Acidic | 3 | 0.037 |

| Alkaline | 8 | 0.054 |

This data pertains to Methylphosphonic Acid (MPA), a degradation product of IMPA, and is presented as an analogue for understanding potential phosphonate (B1237965) photolysis.

Thermal decomposition is the breakdown of a chemical by heat. Studies on the oxidation of methylphosphonic acid (MPA) in supercritical water (water above its critical point of 374 °C and 221 bar) provide insights into the high-temperature degradation of simple phosphonates. mit.edu

In experiments conducted at temperatures between 478 to 572 °C, MPA was shown to decompose. mit.edu At the highest temperature of 571 °C, nearly complete conversion (99%) was observed. mit.edu The primary phosphorus-containing product was phosphoric acid, while the carbon from the methyl group was converted into carbon monoxide, methane, and carbon dioxide. mit.edu This indicates that at sufficiently high temperatures, the stable C-P bond is broken, leading to complete mineralization.

Hydrolytic Stability and Kinetics

Biotic Transformation Studies

Biotic transformation involves the degradation of a compound by living organisms, such as microorganisms or plants. IMPA is known to be a product of biological processes; for instance, it is generated when enzymes like human butyrylcholinesterase are exposed to sarin, representing a detoxification pathway. nih.gov

However, information regarding the subsequent biotic degradation of IMPA itself is limited. Studies on related compounds suggest potential pathways. For example, research has shown that the white mustard plant (Sinapis alba) can take up and metabolize the nerve agent VX, breaking it down first to ethyl methylphosphonic acid and subsequently to methylphosphonic acid. researchgate.net This finding suggests that certain plants may possess the enzymatic machinery to degrade alkyl methylphosphonic acids, hinting at a possible, though likely slow, pathway for the natural attenuation of IMPA in soil and water systems.

Environmental Persistence and Migration Behavior

Isopropyl methylphosphonic acid is considered to be a persistent compound in the environment. nih.gov Its chemical stability contributes significantly to this persistence. epa.gov Abiotic degradation of IMPA is generally slow. The half-life of IMPA at a pH of 1 is estimated to be 1,900 years, and it is even longer at higher, more neutral pH levels. epa.gov This indicates that in sterile media, the breakdown of IMPA to methylphosphonic acid is minimal. epa.gov

In aquatic environments, IMPA is expected to remain in the water with little to no volatilization into the atmosphere due to its low volatility. epa.gov The persistence of Sarin's degradation products, including IMPA, has been noted to be on the order of weeks to years. nih.gov When Sarin is released into water systems, it hydrolyzes with a half-life of approximately 80 hours at a neutral pH of 7, forming IMPA, which then persists. nrt.org

In soil, the persistence of IMPA is also significant. One study noted that IMPA did not bind to soils with a high organic matter content (35%) and a low pH (3.9), which kept it available for potential microbial degradation. epa.gov

Table: Persistence of Isopropyl Methylphosphonic Acid (IMPA) in Environmental Matrices

| Environmental Matrix | Key Persistence Factors | Estimated Persistence/Half-life | Reference |

| Aquatic | Low volatility, high chemical stability | Weeks to years; Half-life of 1,900 years at pH 1 | epa.govnih.gov |

| Soil | Low binding to some soil types | Considered persistent | epa.gov |

The migration of Isopropyl methylphosphonic acid in the environment is largely governed by its physical and chemical properties. As an ionizable acid with a low pKa, the anionic form of IMPA is expected to be more water-soluble than nonionic compounds. epa.govspectroscopyonline.com This high water solubility facilitates its movement within aquatic systems and potentially through soil profiles.

In soil, the mobility of IMPA can be influenced by the soil composition. While it showed low binding to a specific organic-rich, acidic soil, its anionic nature suggests it is more likely to bind to cationic surfaces in other soil types. epa.gov The low potential for volatilization means that migration into the atmosphere is not a significant transport pathway. epa.gov Therefore, the primary migration dynamic for IMPA is through aqueous transport, leading to its potential distribution in groundwater and surface water. epa.govnih.gov The detection of IMPA in various water samples is a testament to its mobility in these environmental compartments. nih.gov

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For Isopropyl hydrogen methylphosphonite, NMR techniques are indispensable for confirming its molecular structure and studying its dynamic behavior.

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly dependent on its electronic environment. The electronegativity of neighboring atoms, hybridization state, and anisotropic effects all influence the chemical shift, which typically ranges from 0 to 220 ppm for organic compounds. pressbooks.pubscispace.comlibretexts.org

For a closely related compound, isopropyl methanoate, the carbon of the C=O group appears at a high chemical shift, while the carbons of the isopropyl group appear at lower chemical shifts, with the CH carbon being further downfield than the CH₃ carbons due to its proximity to the electronegative oxygen atom. docbrown.info Similarly, in 1-methylethyl propanoate, the carbonyl carbon is observed at approximately 174 ppm, while the carbons of the isopropyl group are also clearly distinguishable. libretexts.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| P-CH₃ | 10 - 30 | Aliphatic carbon attached to phosphorus. |

| O-CH(CH₃)₂ | 60 - 80 | Methine carbon attached to an electronegative oxygen atom. |

| O-CH(CH₃)₂ | 20 - 30 | Equivalent methyl carbons of the isopropyl group. |

Note: These are predicted values based on general principles of ¹³C NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Isotopic labeling, particularly the substitution of hydrogen (¹H) with its isotope deuterium (²H or D), is a powerful technique in NMR spectroscopy. mdpi.com Deuterium has a different nuclear spin and resonance frequency than hydrogen, making it effectively "invisible" in ¹H NMR spectra. This property is exploited to simplify complex spectra and to probe specific aspects of molecular structure and dynamics.

In the context of this compound, deuteration can be strategically employed. For instance, selective deuteration of the isopropyl group would lead to the disappearance of its corresponding signals in the ¹H NMR spectrum, which can aid in the unambiguous assignment of the remaining methylphosphonite proton signals. Conversely, synthesis of this compound with a deuterated methyl group would allow for the focused study of the isopropyl group's NMR signals without interference.

Furthermore, deuterated solvents are commonly used in NMR spectroscopy to avoid large solvent signals that would otherwise obscure the signals of the analyte. mdpi.com The use of solvents like chloroform-d (CDCl₃) or deuterium oxide (D₂O) is standard practice for acquiring high-quality NMR spectra of compounds like this compound.

Mass Spectrometry (MS) Techniques for Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds. Various MS techniques, often coupled with chromatographic separation methods, are employed for the analysis of organophosphorus compounds.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for identification by comparison to spectral libraries.

For the analysis of a related compound, di-isopropyl methyl phosphonate (B1237965) (DIMP), GC-MS analysis revealed a characteristic fragmentation pattern. mdpi.com The mass spectrum of DIMP shows a base peak at m/z 97, corresponding to the [CH₆PO₃]⁺ fragment ion, which is formed by the loss of both isopropyl groups. mdpi.com Another significant peak is observed at m/z 79, resulting from the loss of a water molecule from the m/z 97 ion. mdpi.com

While a specific mass spectrum for this compound was not found, analysis of the closely related isopropyl methylphosphonic acid (IMPA) by GC-MS shows a top peak at m/z 97 and a second highest peak at m/z 79. nih.gov This suggests that the fragmentation of the methylphosphonate (B1257008) core is a dominant process. For this compound, similar fragmentation pathways involving the loss of the isopropyl group and rearrangements around the phosphorus center would be expected.

Table 2: Key Mass-to-Charge Ratios (m/z) in the GC-MS of Isopropyl Methylphosphonic Acid (IMPA)

| m/z | Relative Intensity | Putative Fragment |

| 97 | Top Peak | [CH₆PO₃]⁺ |

| 79 | 2nd Highest | [CH₃PO₂]⁺ |

| 47 | 3rd Highest | [PO]⁺ |

Source: NIST Mass Spectrometry Data Center nih.gov

Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of trace-level compounds in complex matrices. UPLC utilizes smaller stationary phase particles than conventional HPLC, resulting in higher resolution, faster analysis times, and improved sensitivity. The coupling of UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected, allowing for highly specific quantification even in the presence of co-eluting interferences. This technique is particularly valuable for the trace analysis of polar and non-volatile organophosphorus compounds that are not amenable to GC-MS without derivatization.

Atmospheric Pressure Ionization Mass Spectrometry (API-MS) encompasses a range of soft ionization techniques, including Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), that allow for the analysis of compounds directly from the liquid phase at atmospheric pressure. biosynth.com These techniques are particularly useful for monitoring the progress of chemical reactions in real-time.

APCI is well-suited for polar and relatively less polar, thermally stable compounds. biosynth.com It involves the ionization of the analyte through gas-phase ion-molecule reactions initiated by a corona discharge. biosynth.com This method is often coupled with liquid chromatography for the analysis of complex mixtures, such as screening for organophosphorus pesticides in biological samples. nih.gov

API-MS can be a powerful tool for monitoring the synthesis or degradation of this compound. By continuously introducing a small sample of the reaction mixture into the API source, the appearance of product ions and the disappearance of reactant ions can be tracked over time, providing valuable kinetic data and insights into the reaction mechanism.

Infrared (IR) and Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule. mooreanalytical.comresearchgate.net When a sample of this compound is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, corresponding to their vibrational modes (stretching, bending). ijariie.com This absorption pattern creates a unique spectral fingerprint that allows for the identification of the compound. nih.gov

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong band corresponding to the P-H stretching vibration is a key indicator for this specific class of phosphonites. Other significant peaks would include those for P-O-C (ester) linkages, C-H bonds of the isopropyl and methyl groups, and potentially a P=O stretch if the compound exists in equilibrium with its phosphonate tautomer. nih.govresearchgate.net FT-IR is valuable for monitoring the synthesis of the compound or analyzing its degradation products, as changes in the functional groups result in distinct changes in the spectrum. researchgate.net

| Functional Group | Bond | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Phosphinyl | P-H | 2250 - 2450 | Stretching |

| Phosphinate/Ester | P-O-C | 950 - 1050 | Stretching |

| Phosphoryl (Tautomer) | P=O | 1200 - 1300 | Stretching |

| Alkyl | C-H | 2850 - 3000 | Stretching |

Ion Mobility Spectrometry (IMS) for Rapid Detection

Ion Mobility Spectrometry (IMS) is a rapid, sensitive, and field-portable analytical technique used for the detection of trace amounts of volatile organic compounds. acs.orgnih.gov It separates gas-phase ions based on their velocity through a drift tube under the influence of a weak electric field. mdpi.com The ion's velocity is dependent on its size, shape, and charge, which is characterized by its reduced ion mobility constant (K₀). mdpi.com

For the detection of this compound, the sample vapor is introduced into the instrument and ionized, often via a non-radioactive source. mdpi.com The resulting ions drift through the tube, and their arrival time at the detector is measured. acs.org Because IMS provides detection in seconds, it is highly suitable for real-time monitoring and screening applications. nih.gov In the presence of a dopant like ammonia, organophosphorus compounds such as methylphosphonates are known to form distinct monomer (M·NH₄⁺) and dimer (M₂·NH₄⁺) adduct ions, each with a characteristic K₀ value. mdpi.comnih.gov This provides an additional layer of identification, enhancing the reliability of detection and helping to reduce false positives from common interferents. acs.orgnasa.gov

| Ion Species | Description | Reduced Ion Mobility (K₀) (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Monomer Adduct (M·NH₄⁺) | A single molecule of the analyte adducted with an ammonium ion. | ~1.41 |

| Dimer Adduct (M₂·NH₄⁺) | Two molecules of the analyte adducted with an ammonium ion. | ~1.04 |

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the bedrock of modern computational chemistry, providing a detailed description of electron distribution and its influence on molecular properties and chemical reactivity.

For instance, DFT calculations have been instrumental in elucidating the hydrolysis mechanism of dimethyl methylphosphonate (B1257008) (DMMP), a common surrogate for more toxic nerve agents. Studies have explored various binding configurations of DMMP and its hydrolysis products on catalytic surfaces like the cyclic tetramer of zirconium hydroxide (B78521) [Zr₄(OH)₁₆]. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction.

One study on DMMP hydrolysis identified two potential pathways: an addition-elimination mechanism and a direct interchange mechanism. The DFT calculations showed that the addition-elimination pathway has a significantly lower activation energy, indicating it is the kinetically favored route. nih.gov Such insights are critical for developing effective decontamination and neutralization strategies.

Table 1: Illustrative DFT-Calculated Energies for DMMP Hydrolysis on a Zirconium Hydroxide Cluster (Note: The following data is illustrative, based on findings from literature such as Schweigert & Gunlycke (2017), and represents the type of information generated from DFT calculations.)

| Reaction Step | System | Relative Energy (kcal/mol) |

| Reactant Complex | DMMP + Zr₄(OH)₁₆ | 0.0 |

| Transition State (Addition-Elimination) | [DMMP-Zr₄(OH)₁₅-H₂O]‡ | +15.2 |

| Product Complex | (Methylphosphonic acid)(Methanol)Zr₄(OH)₁₄ | -5.8 |

| Transition State (Direct Interchange) | [DMMP-Zr₄(OH)₁₅-H₂O]‡ | +25.6 |

Similarly, DFT has been used to study the high-temperature decomposition of diisopropyl methylphosphonate (DIMP) on surfaces like γ-Al₂O₃. These calculations reveal that the interaction between the phosphoryl (P=O) group and the surface is a key initial step, weakening other bonds within the molecule and facilitating its breakdown. researchgate.net

The accuracy of any DFT calculation is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For organophosphorus compounds, the selection of an appropriate basis set is critical for accurately describing the complex electronic environment around the phosphorus atom, which can have an expanded octet.

Pople-style basis sets, such as 6-31G(d) and the triple-zeta 6-311G(d,p), are commonly used as a starting point. nih.gov

Polarization functions (e.g., (d) or (d,p)) are essential. They allow for the distortion of atomic orbitals, which is necessary to describe the highly polar P=O bond and the geometry around the phosphorus center. Calculations without polarization functions are generally considered unreliable for these systems. uq.edu.au

Diffuse functions (e.g., + or ++ in 6-31+G(d) or 6-311++G(d,p)) are important for systems where electrons are loosely bound, such as in anions or in calculations involving non-covalent interactions. They can also improve the accuracy of activation energy calculations. nih.govuq.edu.au

Benchmarking studies have shown that for DFT thermochemistry, triple-ζ basis sets like 6-311G(2df,p) offer a good balance of accuracy and computational cost, performing comparably to other popular basis sets like def2-TZVP. acs.org For higher accuracy, larger basis sets such as 6-311+G(3df,2pd) may be employed, though at a significantly higher computational expense. acs.org

Table 2: Common Basis Sets for DFT Calculations on Organophosphonates

| Basis Set | Description | General Application |

| 6-31G(d) | Double-zeta with polarization on heavy atoms | Geometry optimizations, preliminary calculations |

| 6-311+G(d,p) | Triple-zeta with diffuse functions and polarization on all atoms | Improved energy calculations, systems with anions |

| def2-TZVP | Triple-zeta valence with polarization | Good balance of accuracy and cost for thermochemistry |

| cc-pVTZ | Correlation-consistent triple-zeta | High-accuracy calculations, benchmarking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods are powerful for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment over time.

MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms. researchgate.net Developing an accurate force field for organophosphorus compounds is challenging due to the unique electronic properties of phosphorus. Standard force fields like AMBER and CHARMM have well-established parameters for proteins and nucleic acids, but their parameters for organophosphates and phosphonates often require refinement and validation. nih.govresearchgate.netumich.edu

The parameterization process typically involves:

Defining Atom Types: Atoms in similar chemical environments are assigned the same type (e.g., the phosphorus atom in a methylphosphonate).

Assigning Partial Charges: Atomic charges are calculated using QM methods to accurately represent the electrostatic potential of the molecule. The RESP (Restrained Electrostatic Potential) fitting procedure is commonly used for this. nih.gov

Parameterizing Bonded Terms: Force constants for bond stretching, angle bending, and dihedral angle torsions are derived by fitting the force field's potential energy surface to high-quality QM calculations. umich.edu

Parameterizing Non-bonded Terms: Lennard-Jones parameters, which describe van der Waals interactions, are often optimized to reproduce experimental data like solvation free energies. nih.gov

Inconsistencies have been noted between different force fields when modeling phosphorylated molecules, highlighting the importance of careful validation. researchgate.net Validation often involves comparing MD simulation results with QM calculations or experimental data, such as NMR J-couplings, to ensure the force field accurately reproduces the conformational preferences and dynamic properties of the molecule. nih.gov

MD simulations are exceptionally useful for predicting how a molecule like isopropyl hydrogen methylphosphonite would interact with other molecules, such as water, or with a material surface. Ab initio MD (AIMD), which calculates forces "on-the-fly" using QM methods instead of a pre-defined force field, is particularly powerful for studying chemical reactions and bond-breaking/forming events.

AIMD simulations of DIMP on alumina (B75360) surfaces have provided a detailed, time-resolved picture of its adsorption and decomposition. researchgate.net These simulations show how the molecule initially binds to the surface and how thermal motion leads to the cleavage of specific bonds, such as the C-O bond in the isopropoxy group, ultimately resulting in the formation of propene. researchgate.net

Theoretical Reaction Mechanism Elucidation

One of the most significant contributions of computational chemistry is the elucidation of complex reaction mechanisms. By mapping the potential energy surface, theorists can identify the lowest-energy path from reactants to products, revealing the structures of all intermediates and transition states along the way.

For organophosphorus compounds, theoretical studies have clarified mechanisms for a wide range of reactions, from synthesis to degradation. For example, computational modeling of the hydrolysis of DMMP in hot-compressed water showed that the reaction proceeds via a pseudo-first-order process to yield methylphosphonic acid and methanol, with no other significant byproducts. researchgate.netnih.gov The activation energy for this process was determined to be approximately 90 kJ/mol. nih.gov

In another example, studies on the decomposition of DIMP on alumina surfaces have used AIMD to show a step-by-step mechanism involving initial adsorption, followed by C-O bond cleavage and subsequent proton transfer to form stable elimination products like propene. researchgate.net These theoretical predictions provide a molecular-level explanation for experimentally observed degradation products and are invaluable for designing more efficient catalytic systems for the neutralization of hazardous organophosphorus compounds.

Hydrolysis Mechanism Investigation (e.g., Metal-Catalyzed Processes)

Theoretical studies are crucial for elucidating the complex mechanisms of this compound hydrolysis, particularly in the presence of metal catalysts. While direct computational studies on the metal-catalyzed hydrolysis of this compound are not extensively available, research on analogous organophosphorus compounds, such as phosphonates, provides a strong basis for understanding these processes. nih.govresearchgate.net

The hydrolysis of phosphonates can proceed through different pathways depending on the reaction conditions, such as pH. nih.gov Acid-catalyzed hydrolysis, for instance, involves the protonation of the phosphonate (B1237965), followed by a nucleophilic attack by water. researchgate.net The reactivity of the ester group plays a significant role; for example, in acid catalysis, isopropyl derivatives have been observed to hydrolyze faster than their methyl counterparts. researchgate.net

Computational models, particularly those employing Density Functional Theory (DFT), are well-suited to investigate these reactions. For the hydrolysis of phosphodiester bonds, a related system, DFT benchmarks have been established to ensure the accuracy of calculated potential energy surfaces and reaction barriers. acs.org These studies indicate that functionals like MPWB1K and PBE1PBE provide reliable results for hydrolysis reactions. acs.org

In the context of metal-catalyzed hydrolysis, computational studies on sarin, a structural relative of this compound, interacting with acetylcholinesterase have utilized QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the reaction environment accurately. dntb.gov.ua These studies provide a framework for investigating how metal ions in active sites can facilitate the hydrolysis of the P-O bond. The catalytic effect of metal ions on the hydrolysis of isopropyl methylphosphonofluoridate (sarin) has been demonstrated, and kinetic studies have been performed, which can serve as a basis for theoretical modeling. acs.org

Table 1: Theoretical Approaches for Investigating Phosphonate Hydrolysis

| Computational Method | Application in Hydrolysis Studies | Key Findings/Insights | Reference |

| Density Functional Theory (DFT) | Benchmarking of functionals for phosphodiester hydrolysis. | MPWB1K and PBE1PBE functionals provide accurate energy profiles. | acs.org |

| QM/MM | Modeling enzyme-catalyzed hydrolysis of organophosphates. | Elucidates the role of active site residues and metal ions in catalysis. | dntb.gov.ua |

| Ab Initio Molecular Dynamics | Simulating hydrolysis in aqueous solution. | Provides insights into solvent effects and reaction dynamics. | rsc.org |

Hydrogen Bonding Interactions and Catalysis

Hydrogen bonding plays a pivotal role in the catalytic degradation of this compound. Computational studies have shown that hydrogen bonds can significantly influence the structure and reactivity of organophosphorus compounds.

A conceptual DFT study on phosphonate dimers revealed that dianionic complexes can be stabilized by hydrogen bonds, even in the gas phase, with an energy barrier preventing their dissociation. ulpgc.es This highlights the strength and importance of hydrogen bonding in the interactions of phosphonates. In the solid state, hydrogen bonding between the phosphonic acid moiety and water is a common feature.

In the context of catalysis, hydrogen bonding is a key factor in how these molecules interact with catalytic surfaces and solvents. nih.gov Theoretical investigations into the adsorption of organophosphorus compounds on silica (B1680970) surfaces have shown that strong hydrogen bonds form between the surface silanol (B1196071) groups and the phosphoryl oxygen (P=O) of the adsorbate. researchgate.net The strength of this interaction is directly related to the electron-withdrawing nature of the substituents on the phosphorus atom. researchgate.net

Furthermore, computational studies on alcohol-catalyzed Diels-Alder reactions have demonstrated that hydrogen bonding catalysis operates through the stabilization of charge in highly polar transition states. nih.gov This principle can be extended to the hydrolysis and decomposition of phosphonates, where solvent molecules or catalytic residues can form hydrogen bonds with the phosphoryl oxygen, thereby activating the phosphorus center for nucleophilic attack. The influence of hydrogen bonding on the structure and catalytic activity of hybrid catalysts has also been explored, showing that it can enhance the electrophilicity of catalytic species. mdpi.comacs.org

Table 2: Calculated Hydrogen Bond Interactions in Phosphonate Systems

| System | Interaction | Computational Method | Key Finding | Reference |

| Phosphonate Dimers | Intermolecular H-bonds | Conceptual DFT | Stable dianionic complexes formed due to H-bonding. | ulpgc.es |

| Organophosphorus compounds on Silica | Surface H-bonds | Electronic Structure Calculations | Strong H-bonds between surface Si-OH and P=O group. | researchgate.net |

| Sarin on hydroxylated γ-Al2O3 | Surface H-bonds | Ab Initio Molecular Dynamics | H-bond formation between isopropoxy oxygen and surface hydroxyl group. | researchgate.net |

Decomposition Pathways on Surfaces

The decomposition of this compound on various surfaces is a critical area of study for understanding its environmental fate and for developing effective decontamination technologies. Due to its structural similarity, the decomposition of Diisopropyl Methylphosphonate (DIMP) on metal oxide surfaces, particularly alumina (γ-Al2O3), has been extensively studied using computational methods and serves as an excellent model. arxiv.orgacs.orgarxiv.orgwsu.edu

Large-scale Born-Oppenheimer molecular dynamics (BOMD) simulations have shown that γ-Al2O3 surfaces are highly effective at adsorbing and decomposing DIMP. arxiv.orgacs.orgwsu.edu The adsorption primarily occurs through the interaction of the phosphoryl oxygen with Lewis acidic aluminum sites on the surface. researchgate.netarxiv.org

The primary decomposition pathway for DIMP on alumina surfaces at elevated temperatures (700-1000 °C) is propene elimination. arxiv.orgacs.org This process involves two main steps:

Cleavage of a C-O bond in one of the isopropyl groups. researchgate.netacs.org

Transfer of a hydrogen atom from the resulting alkyl fragment to a surface oxygen atom, leading to the formation of a stable propene molecule. acs.org

Metadynamics simulations have been employed to calculate the free energy barriers for these decomposition reactions. acs.org These calculations reveal that the activation barrier for decomposition decreases with increasing temperature, indicating that DIMP readily decomposes on γ-Al2O3 at higher temperatures. arxiv.orgwsu.edu At 1000 °C, the activation barrier for the C-O bond cleavage is remarkably low, at only 4.11 kJ/mol. acs.org

The final products of this surface-mediated decomposition include propene, isopropyl methylphosphonate (from the loss of one isopropyl group), and eventually methylphosphonic acid. researchgate.netresearchgate.net

Table 3: Key Steps in the Decomposition of DIMP on Alumina Surfaces from BOMD Simulations

| Temperature | Key Event | Time Scale | Observation | Reference |

| 700 °C | C-O bond cleavage | ~1.87 ps (for sarin) | Formation of a C3H7 alkyl fragment. | researchgate.net |

| 700-1000 °C | Propene elimination | Varies with temp. | Two-step process involving C-O bond breaking and H-transfer. | acs.org |

| 1000 °C | Transition State for C-O cleavage | - | Activation barrier of 4.11 kJ/mol. | acs.org |

Kinetic Modeling of Complex Reactions

Kinetic modeling is essential for predicting the behavior of this compound under various conditions, such as combustion or pyrolysis, which are relevant for its destruction. Experimental and computational studies on DIMP provide a robust framework for understanding the complex reaction kinetics. researchgate.netbohrium.comucf.edu

The thermal decomposition of DIMP has been shown to proceed via two primary pathways, the dominance of which is dependent on the heating rate. researchgate.net

Pathway 1 (Lower heating rates): A two-step process initiated by the transfer of a hydrogen atom from an isopropyl group to the phosphoryl oxygen, forming isopropyl methylphosphonate (IMP) and propene. IMP then further decomposes. The energy barrier for the initial step is approximately 36.5 kcal/mol. researchgate.net

Pathway 2 (Higher heating rates): A concerted reaction involving the transfer of a hydrogen atom between the two isopropyl groups, simultaneously forming methyl(oxo)-phosphoniumolate (MOPO), propene, and 2-propanol. The energy barrier for this pathway is higher, around 51.2 kcal/mol. researchgate.net

These complex reaction networks are often modeled using detailed chemical kinetic mechanisms. For instance, a mechanism for DIMP pyrolysis and combustion can involve numerous elementary reactions and intermediate species. researchgate.net Shock tube experiments coupled with laser absorption spectroscopy have been used to measure the formation of key products like carbon monoxide during DIMP combustion, providing crucial data for validating and refining these kinetic models. ucf.edu

It has been noted that existing kinetic models, such as those from Lawrence Livermore National Lab (LLNL), may underpredict the formation of certain products, highlighting the need for continuous refinement through theoretical calculations of reaction rates and thermochemical data for key intermediates.

Table 4: Calculated Energy Barriers for DIMP Decomposition Pathways

| Pathway | Description | Energy Barrier (kcal/mol) | Reference |

| Pathway 1 (Step 1) | DIMP → IMP + Propene | 36.5 | researchgate.net |

| Pathway 1 (Step 2) | IMP → Propene + MPA or 2-Propanol + MOPO | 49.9 | researchgate.net |

| Pathway 2 | DIMP → MOPO + Propene + 2-Propanol | 51.2 | researchgate.net |

Role As a Chemical Marker and Reference Standard in Research

Indicator of Nerve Agent Degradation Products

The primary degradation pathway for the G-series nerve agent Sarin in an aqueous environment is hydrolysis of the highly reactive phosphorus-fluorine (P-F) bond. tandfonline.comacs.orgnbuv.gov.ua This reaction yields Isopropyl hydrogen methylphosphonite (IMPA) and hydrogen fluoride. nih.govnbuv.gov.ua Because IMPA does not occur naturally, its presence in any sample is a definitive marker for the degradation of Sarin. waters.com The ultimate hydrolysis product of IMPA is methylphosphonic acid (MPA), which is also a common degradation product for other nerve agents like Soman and VX, although the hydrolysis from IMPA to MPA occurs at a much slower rate. tandfonline.comwaters.comspectroscopyonline.com

The unambiguous identification of this compound in various samples is critical for verifying exposure to Sarin. Due to its high polarity and the complexity of matrices like soil, water, and biological fluids, sophisticated analytical methods are required. spectroscopyonline.com Researchers have developed and validated several techniques for the trace-level detection and quantification of IMPA.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a preferred method for analyzing aqueous samples directly with minimal preparation. waters.com One such method utilized an XBridge C18 HPLC column for chromatographic separation and electrospray ionization mass spectrometry (ESI-MS) for the detection of IMPA and other alkyl methylphosphonic acids (AMPAs) in drinking water. waters.com For biological samples, a micro-anion exchange liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure was successfully used to quantify IMPA in serum from victims of the 1995 Tokyo subway attack, with detected levels ranging from 2 to 135 ng/mL. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, though it often requires a derivatization step to make the polar phosphonic acids volatile enough for analysis. nih.gov A validated method for urine samples involves the derivatization of IMPA to its pentafluorobenzyl ester, which can then be detected with high sensitivity (limit of detection of 0.02 ng·mL⁻¹) using negative ion chemical ionization (NICI) GC-MS. nih.gov

Interactive Table: Analytical Methods for this compound (IMPA)

| Analytical Technique | Sample Matrix | Derivatization | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| LC-MS | Drinking Water | None | ESI-MS | Not Specified | waters.com |

| LC-MS/MS | Serum | None | ESI-MS/MS (MRM) | < 2 ng/mL | nih.gov |

| GC-MS | Urine | Pentafluorobenzylation | NICI-MS | 0.02 ng/mL | nih.gov |

The persistence of nerve agent degradation products is a key factor in their utility as long-term analytical markers. While the parent nerve agents like Sarin can degrade relatively quickly depending on environmental conditions, their hydrolysis products are significantly more stable. tandfonline.comnih.gov this compound is noted for its environmental persistence, which can range from weeks to years. nih.gov This stability ensures that even long after the highly toxic parent agent has dissipated, evidence of its presence can be collected from surfaces, soil, and water, aiding in forensic analysis and site remediation verification. nih.govresearchgate.net The detection of these persistent degradation products is often more critical and challenging than identifying the original agent due to their low concentrations amidst a multitude of other compounds in environmental samples. tandfonline.com

Application as a Simulant for Chemical Warfare Agent Studies

In studies involving the detection, decontamination, and environmental fate of chemical warfare agents (CWAs), highly toxic agents are often substituted with simulants that mimic their physicochemical properties without posing the same level of risk. researchgate.netnih.gov

While this compound (IMPA) is a degradation product of Sarin, the compound typically used as a simulant for G-series agents is Diisopropyl methylphosphonate (B1257008) (DIMP) . researchgate.netmdpi.com DIMP is chosen because its chemical structure and properties, such as volatility and molecular weight, are very similar to Sarin, but it has a much lower toxicity. mdpi.com It is frequently used to test and calibrate sensitive detection equipment like ion mobility spectrometers (IMS) and for research on decontamination processes. mdpi.comnih.gov

IMPA itself is generally not used as a simulant for the parent nerve agent. Its primary role in research and analysis is that of a target analyte and degradation marker, as detailed previously. The distinction is critical: DIMP simulates the agent, while IMPA confirms the agent's degradation.

Interactive Table: Comparison of Sarin and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Role in CWA Studies |

|---|---|---|---|

| Sarin (GB) | C4H10FO2P | 140.1 | Nerve Agent |

| This compound (IMPA) | C4H11O3P | 138.1 | Degradation Product / Marker |

Utility in Investigating Enzyme Activities and Metabolic Pathways

This compound is a valuable tool for studying the biochemical aftermath of nerve agent exposure. The toxicity of Sarin stems from its irreversible inhibition of acetylcholinesterase (AChE). nih.gov The analysis of IMPA in biological fluids helps to reconstruct the metabolic process and estimate the internal dose received by an individual. nih.gov

Research has shown a correlation between high levels of IMPA in serum and low levels of residual butyrylcholinesterase activity, providing a quantitative link between the presence of the degradation product and the physiological effect on key enzymes. nih.gov Furthermore, mechanistic studies of enzymes that can hydrolyze organophosphorus compounds, such as DFPase, use the formation of IMPA from Sarin to investigate the precise chemical steps of detoxification, which has implications for engineering more effective bioscavengers. acs.org

Reference Material in Analytical Method Development

The development of reliable and accurate analytical methods for CWA verification requires pure, well-characterized reference materials for calibration and validation. clu-in.orgwho.int this compound is produced and sold as a certified reference material (CRM) or analytical standard by various chemical suppliers. lgcstandards.comsigmaaldrich.comsigmaaldrich.com

These standards are essential for:

Method Validation: Ensuring that a new or modified analytical procedure can accurately and precisely quantify IMPA in complex matrices. oatext.com

Instrument Calibration: Creating calibration curves to determine the concentration of IMPA in unknown samples. oatext.com

Quality Control: Serving as a positive control to confirm that an analytical system is functioning correctly.

Inter-laboratory Proficiency Testing: Allowing different laboratories to compare their results and ensure consistency in CWA detection capabilities.

The availability of high-purity IMPA standards is fundamental to the international community's ability to monitor compliance with the Chemical Weapons Convention and to conduct forensic and environmental analyses with confidence. tandfonline.comsupelco.com.tw

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.